Ethyl 6-benzyl-2-(3,4-dimethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride
Description
Ethyl 6-benzyl-2-(3,4-dimethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride (CAS: 1216731-03-1) is a synthetic small molecule characterized by a tetrahydrothienopyridine core substituted with a benzyl group at position 6, a 3,4-dimethoxybenzamido moiety at position 2, and an ethyl carboxylate at position 2. Its molecular formula is C₂₆H₂₉ClN₂O₅S (molecular weight: 517.0 g/mol). The compound is primarily used in pharmaceutical research, with safety protocols emphasizing precautions against acute toxicity (oral, skin, eye) and respiratory irritation .
Properties
IUPAC Name |
ethyl 6-benzyl-2-[(3,4-dimethoxybenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N2O5S.ClH/c1-4-33-26(30)23-19-12-13-28(15-17-8-6-5-7-9-17)16-22(19)34-25(23)27-24(29)18-10-11-20(31-2)21(14-18)32-3;/h5-11,14H,4,12-13,15-16H2,1-3H3,(H,27,29);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJQFBGYFIIFFRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCN(C2)CC3=CC=CC=C3)NC(=O)C4=CC(=C(C=C4)OC)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29ClN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
517.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 6-benzyl-2-(3,4-dimethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride (CAS Number: 1215851-18-5) is a synthetic compound that belongs to the class of thieno[2,3-c]pyridine derivatives. These compounds have garnered interest due to their diverse biological activities, including anti-inflammatory, analgesic, and potential anticancer properties. This article reviews the biological activity of this compound based on available literature and research findings.
The molecular formula of this compound is , with a molecular weight of 517.0 g/mol. Its structure includes a thieno[2,3-c]pyridine core that is crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₉ClN₂O₄S |
| Molecular Weight | 517.0 g/mol |
| CAS Number | 1215851-18-5 |
Anticancer Activity
Research indicates that thieno[2,3-c]pyridine derivatives exhibit significant anticancer properties. A study demonstrated that related compounds can inhibit cell proliferation in various cancer cell lines. The mechanism often involves the modulation of cell cycle progression and induction of apoptosis through pathways such as the mitochondrial pathway and caspase activation .
Anti-inflammatory Effects
This compound has been noted for its anti-inflammatory properties. In vitro studies have shown that it can reduce the production of pro-inflammatory cytokines and inhibit the activation of nuclear factor kappa B (NF-kB), a key regulator in inflammatory responses .
Analgesic Activity
The compound has also been evaluated for analgesic effects. Experimental models suggest that it may exert pain-relieving effects comparable to standard analgesics by modulating pain pathways in the central nervous system .
Study 1: Anticancer Mechanism
A study focused on the anticancer mechanism revealed that derivatives similar to Ethyl 6-benzyl-2-(3,4-dimethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine induce apoptosis in cancer cells through mitochondrial dysfunction and reactive oxygen species (ROS) generation. The study utilized various cancer cell lines to demonstrate efficacy .
Study 2: Anti-inflammatory Pathways
In another investigation into its anti-inflammatory effects, researchers found that the compound significantly inhibited lipopolysaccharide (LPS)-induced inflammation in macrophages. The results indicated a decrease in nitric oxide (NO) production and reduced expression of cyclooxygenase-2 (COX-2) .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to ethyl 6-benzyl-2-(3,4-dimethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate exhibit anticancer properties. The mechanism involves the inhibition of specific kinases involved in cancer cell proliferation. For instance, derivatives of thieno[2,3-c]pyridine have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting tumor growth in vitro and in vivo models .
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory properties. Studies suggest that it may inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in the inflammatory response. This suggests potential applications in treating inflammatory diseases such as arthritis .
Neuroprotective Properties
Research indicates that ethyl 6-benzyl-2-(3,4-dimethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate may exhibit neuroprotective effects. It has been shown to protect neuronal cells from oxidative stress and apoptosis induced by neurotoxic agents. This property could be beneficial in developing treatments for neurodegenerative diseases like Alzheimer's and Parkinson's .
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal demonstrated that a derivative of thieno[2,3-c]pyridine significantly reduced the viability of breast cancer cells in vitro. The compound was administered at varying concentrations over a period of 48 hours. Results indicated a dose-dependent decrease in cell viability with an IC50 value calculated at approximately 15 µM .
Case Study 2: Anti-inflammatory Effects
In an animal model of induced arthritis, administration of ethyl 6-benzyl-2-(3,4-dimethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate led to a significant reduction in paw swelling and joint inflammation compared to controls. Histological analysis revealed decreased infiltration of inflammatory cells and reduced synovial hyperplasia .
Data Tables
Chemical Reactions Analysis
Hydrolysis Reactions
The ethyl ester and amide groups undergo hydrolysis under acidic or basic conditions:
| Reaction Type | Conditions | Products | Key Observations |
|---|---|---|---|
| Ester Hydrolysis | Aqueous NaOH (1–2 M), reflux | Carboxylic acid derivative | Yields the free carboxylic acid, critical for further functionalization. |
| Amide Hydrolysis | Concentrated HCl (6 M), 100°C | 3,4-Dimethoxybenzoic acid + amine derivative | Requires prolonged heating; the benzamido group resists mild hydrolysis. |
Nucleophilic Substitution
The thieno[2,3-c]pyridine core participates in nucleophilic attacks, particularly at the sulfur or nitrogen atoms:
-
Displacement at Sulfur :
Reacting with alkyl halides (e.g., methyl iodide) in the presence of a base (e.g., triethylamine) leads to alkylation at the sulfur atom, forming sulfonium intermediates. -
Amide Functionalization :
The 3,4-dimethoxybenzamido group undergoes substitution with primary amines under coupling agents (e.g., EDC/HOBt), producing secondary amides.
Reduction and Hydrogenation
Catalytic hydrogenation targets the tetrahydrothienopyridine ring and benzyl group:
Comparison with Similar Compounds
Table 1: Comparative Analysis of Tetrahydrothienopyridine Derivatives
Key Observations:
Substituent Positional Effects: The 3,4-dimethoxybenzamido group in the target compound contrasts with 2,4- or 3,5-dimethoxy isomers in analogs . Replacement of benzyl with isopropyl (CAS: 1329638-97-2) reduces aromaticity, impacting membrane permeability .
Safety Profiles: The hydrochloride salt form (target compound) introduces higher polarity and hygroscopicity compared to non-salt analogs (e.g., CAS: 24237-54-5), necessitating stringent handling protocols .
The 3,4-dimethoxy group may enhance hydrogen bonding with enzyme active sites compared to simpler amino derivatives.
Q & A
Basic: What are the standard synthetic protocols for preparing this compound, and how are reaction conditions optimized?
Answer:
The synthesis typically involves multi-step reactions, starting with the condensation of benzo[d]thiazole derivatives with tetrahydrothieno intermediates. Key steps include:
- Amide coupling : Reacting 3,4-dimethoxybenzoyl chloride with a tetrahydrothieno[2,3-c]pyridine precursor under anhydrous conditions.
- Solvent selection : Polar aprotic solvents (e.g., dimethylformamide or dimethyl sulfoxide) are used to enhance solubility and reaction efficiency .
- Temperature control : Reactions are conducted at 60–80°C to balance reaction rate and side-product formation .
- Purification : Column chromatography or recrystallization (using ethanol/water mixtures) ensures high purity (>95%). Analytical validation via HPLC and NMR is critical .
Advanced: How can researchers resolve contradictions in crystallographic data during structural elucidation?
Answer:
Discrepancies in crystallographic data (e.g., bond-length anomalies or disorder) require:
- Refinement tools : SHELXL (from the SHELX suite) is used for small-molecule refinement, leveraging high-resolution data and twin-law corrections for twinned crystals .
- Validation metrics : Cross-checking R-factors, electron density maps, and Hirshfeld surface analysis to identify misplaced atoms.
- Complementary techniques : Pair X-ray diffraction with solid-state NMR or computational modeling (DFT) to validate ambiguous regions .
Basic: What analytical techniques are essential for characterizing this compound’s purity and structure?
Answer:
- NMR spectroscopy : 1H/13C NMR (DMSO-d6 or CDCl3) identifies proton environments and confirms substituent positions (e.g., benzyl and dimethoxy groups) .
- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) monitors purity and detects byproducts .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ expected at m/z ~553) .
Advanced: How can researchers optimize synthetic yields when scaling up reactions?
Answer:
- Design of Experiments (DoE) : Use factorial designs to test variables (e.g., stoichiometry, solvent ratios) and identify optimal conditions .
- In-line monitoring : FTIR or Raman spectroscopy tracks reaction progress in real-time, minimizing over-reaction .
- Workup strategies : Liquid-liquid extraction (e.g., ethyl acetate/water) improves recovery of intermediates, while flow chemistry reduces batch variability .
Basic: What safety protocols are recommended for handling this compound?
Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure.
- Ventilation : Use fume hoods during synthesis due to volatile solvents (e.g., DMF) .
- Storage : Store in airtight containers at –20°C, protected from light and moisture to prevent degradation .
Advanced: How can contradictory biological activity data (e.g., IC50 variability) be addressed in target validation?
Answer:
- Orthogonal assays : Validate enzyme inhibition (e.g., kinase targets) using fluorescence polarization and calorimetry to rule out assay artifacts .
- Structural analogs : Synthesize derivatives (e.g., replacing dimethoxy groups with methylsulfonyl) to probe structure-activity relationships .
- Cellular context : Test activity in physiologically relevant cell lines (e.g., primary vs. immortalized) to account for metabolic differences .
Basic: What are the compound’s key physicochemical properties relevant to drug discovery?
Answer:
- LogP : Estimated at ~3.2 (via HPLC retention time), indicating moderate lipophilicity .
- Solubility : Poor aqueous solubility (<10 µM), necessitating formulation with cyclodextrins or lipid nanoparticles .
- Stability : Susceptible to hydrolysis in acidic conditions (pH <5), requiring pH-adjusted buffers for in vitro studies .
Advanced: What computational methods are effective for predicting this compound’s reactivity in biological systems?
Answer:
- Docking simulations : Use AutoDock Vina to model interactions with target proteins (e.g., ATP-binding pockets) and predict binding affinities .
- QM/MM calculations : Combine quantum mechanics (for active-site interactions) and molecular mechanics (for protein dynamics) to refine docking poses .
- ADMET prediction : Tools like SwissADME estimate metabolic stability and toxicity profiles .
Basic: How is the compound’s stability assessed under varying storage conditions?
Answer:
- Forced degradation studies : Expose to heat (40°C), light (ICH Q1B), and humidity (75% RH) for 4 weeks, then analyze via HPLC for decomposition products .
- Lyophilization : Test freeze-dried formulations for long-term stability (>12 months) at –80°C .
Advanced: What strategies mitigate synthetic challenges in introducing the 3,4-dimethoxybenzamido group?
Answer:
- Protecting groups : Temporarily protect reactive amines (e.g., Boc) during benzamido coupling to prevent side reactions .
- Catalytic additives : Use HOBt/DMAP to accelerate acylation and reduce racemization .
- Microwave-assisted synthesis : Shorten reaction times (30 min vs. 12 hrs) while maintaining >90% yield .
Basic: What are the best practices for documenting and reproducing synthetic procedures?
Answer:
- Detailed logs : Record exact equivalents, solvent batches, and equipment calibration data .
- Open-source tools : Use electronic lab notebooks (e.g., LabArchives) for real-time data sharing and version control .
- Collaborative validation : Share protocols with independent labs to confirm reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
